2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1h-inden-1-one (BCI) is a synthetic organic compound that has gained significant attention in scientific research due to its ability to inhibit dual-specificity phosphatases (DUSPs), particularly DUSP1 and DUSP6. [, , ] DUSPs are a family of enzymes that play crucial roles in regulating intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways. [] By inhibiting DUSPs, BCI modulates MAPK signaling, which influences various cellular processes such as cell proliferation, differentiation, apoptosis, and inflammation. [, ] As a research tool, BCI allows scientists to investigate the roles of DUSPs and MAPK pathways in various biological systems and disease models.
The synthesis of (E/Z)-Bci involves several methods, primarily focusing on organic synthesis techniques. One notable approach includes the use of enzymatic methods that facilitate the formation of bifunctional complexes. These methods often employ ligation steps where substrates are in double-stranded forms, enabling selective tagging and purification processes .
Technical details reveal that the synthesis may incorporate various reagents and conditions tailored to optimize yield and purity. For instance, the use of specific ligases can enhance the efficiency of tag incorporation into the compound structure, which is crucial for its subsequent biological activity.
The molecular structure of (E/Z)-Bci is characterized by specific functional groups that confer its inhibitory properties against DUSP6. The compound can exist in two geometric isomers: E (trans) and Z (cis), which differ in their spatial arrangement around a double bond.
Data regarding its molecular formula indicates that (E/Z)-Bci has a complex arrangement that allows for interactions with target proteins. The canonical SMILES representation aids in visualizing its structure, while three-dimensional modeling can provide insights into its binding affinity to DUSP6 .
(E/Z)-Bci participates in various chemical reactions primarily related to its role as a DUSP6 inhibitor. The compound's mechanism involves binding to the active site of DUSP6, thereby inhibiting its phosphatase activity. This inhibition has downstream effects on several signaling pathways critical for cancer cell proliferation and survival.
Technical details from experimental studies show that (E/Z)-Bci effectively alters the phosphorylation state of substrates involved in the extracellular signal-regulated kinase (ERK) pathway, leading to reduced cell growth in cancer models .
The mechanism of action for (E/Z)-Bci centers around its interaction with DUSP6. By inhibiting this enzyme, (E/Z)-Bci disrupts the dephosphorylation process that normally regulates ERK signaling. This disruption results in sustained activation of ERK pathways, which can induce apoptosis in cancer cells.
Data from pharmacological studies indicate that the compound's efficacy is dose-dependent, with specific concentrations leading to significant reductions in cell viability across various cancer cell lines .
(E/Z)-Bci exhibits distinct physical and chemical properties relevant to its function as a therapeutic agent:
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the identity and purity of the synthesized compound .
The primary application of (E/Z)-Bci lies within scientific research focused on cancer treatment. Its role as a DUSP6 inhibitor positions it as a candidate for therapeutic intervention in cancers characterized by overactive ERK signaling.
Research indicates potential applications not only in oncology but also in understanding the broader implications of phosphatase inhibition in various biological contexts, including inflammation and cellular stress responses .
The discovery of (E/Z)-BCI (Chemical Abstracts Service registry number 15982-84-0) emerged from targeted efforts to identify pharmacological agents capable of modulating mitogen-activated protein kinase signaling pathways through phosphatase inhibition. Initial characterization studies identified this compound as a potent and selective inhibitor of Dual Specificity Phosphatase 6, with significant research conducted between 2010-2020 elucidating its biochemical properties and cellular effects. The designation National Service Center 150117 reflects its inclusion in the National Cancer Institute's repository of investigational compounds [2] [9].
The pharmacological significance of (E/Z)-BCI was first established through investigations into fibroblast growth factor signaling regulation in zebrafish embryos, where it was observed to alter developmental patterns through phosphatase inhibition. Subsequent research demonstrated its effectiveness in mammalian systems, particularly in modulating inflammatory responses in macrophage models. This translational validation stimulated expanded investigation into its mechanisms and potential therapeutic applications across diverse pathophysiological contexts [4] [6] [8].
Table 1: Key Milestones in (E/Z)-BCI Characterization
Year | Research Advancement | Experimental Model |
---|---|---|
2009 | Initial identification as DUSP6 modulator | Zebrafish embryos |
2018 | Mechanistic studies on anti-inflammatory effects | Murine macrophages |
2019 | Characterization of Nrf2 activation pathway | In vitro cell systems |
2021 | Investigation of osteoclastogenesis modulation | Bone marrow-derived macrophages |
(E/Z)-BCI (molecular formula: C₂₂H₂₃NO; molecular weight: 317.42 g/mol) features a stereochemically complex structure characterized by an enone bridge connecting substituted aromatic systems. The compound exists as configurational isomers differentiated by spatial orientation around the central double bond, designated as E (trans) and Z (cis) isomers. This isomerism potentially influences target binding affinity and selectivity profiles due to distinct three-dimensional conformations [2] [6] [9].
The molecular architecture comprises three principal domains:
This arrangement creates a pharmacophore optimally configured for engaging the catalytic domain of Dual Specificity Phosphatase 6, with structural analyses indicating complementary surface topology between the inhibitor and phosphatase binding cleft [6] [9].
Table 2: Comparative Structural Properties of (E/Z)-BCI Isomers
Structural Feature | (E)-BCI Isomer | (Z)-BCI Isomer |
---|---|---|
Double bond configuration | Extended trans geometry | Bent cis geometry |
Aromatic ring spatial relationship | Coplanar orientation | Orthogonal orientation |
Molecular dipole moment | Lower polarity | Higher polarity |
Hydrogen bonding capacity | Two acceptor sites | Two acceptor sites |
Solvent-accessible surface area | 485 Ų | 472 Ų |
(E/Z)-BCI demonstrates nanomolar affinity for Dual Specificity Phosphatase 6 (half-maximal inhibitory concentration approximately 100 nM), significantly exceeding its interaction with other dual specificity phosphatase family members. Biochemical analyses reveal a mixed inhibition mechanism characterized by:
This inhibition occurs independently of extracellular signal-regulated kinase activity, confirming direct phosphatase targeting rather than pathway feedback effects [1] [4] [9].
The compound exhibits remarkable selectivity for Dual Specificity Phosphatase 6 over other dual specificity phosphatase family members, with 30-fold greater potency against Dual Specificity Phosphatase 6 compared to Dual Specificity Phosphatase 1 and minimal activity against Dual Specificity Phosphatase 4, Dual Specificity Phosphatase 5, or Dual Specificity Phosphatase 9 at therapeutic concentrations. However, at elevated concentrations (>2 μM), it demonstrates modulatory effects on other signaling components, including:
This concentration-dependent promiscuity necessitates careful dose optimization in experimental applications [1] [8].
The primary biochemical consequence of Dual Specificity Phosphatase 6 inhibition is sustained extracellular signal-regulated kinase 1/2 phosphorylation, prolonging kinase activation beyond normal physiological duration. This extended activation creates a unique signaling environment that paradoxically attenuates inflammatory responses through:
Transcriptomic analyses reveal that (E/Z)-BCI treatment significantly modulates approximately 15% of lipopolysaccharide-responsive genes in macrophage models, with particular impact on chemotactic and matrix remodeling pathways. This effect profile establishes the compound as a counterintuitive anti-inflammatory agent despite its kinase-prolonging mechanism [1] [4] [6].
Beyond extracellular signal-regulated kinase modulation, (E/Z)-BCI influences multiple interconnected signaling networks through both primary and secondary effects. Systems biology approaches have identified pathway crosstalk mechanisms explaining its diverse physiological impacts:
These multimodal effects establish (E/Z)-BCI as a valuable probe for investigating phosphatase-regulated signaling networks and their pathophysiological roles in inflammation, bone metabolism, and cellular stress responses [1] [4] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1